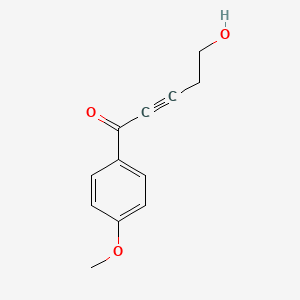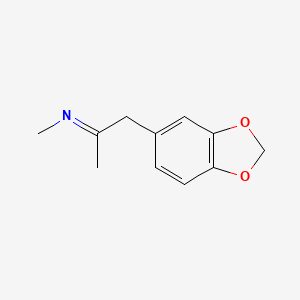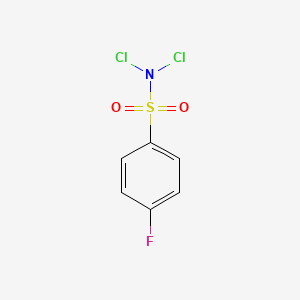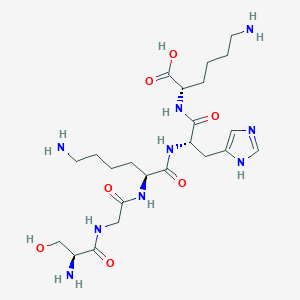![molecular formula C25H24N2O3 B12584118 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound characterized by its unique benzoxazole and phenoxyacetamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phenyl and phenoxyacetamide groups. Common reagents used in these reactions include dimethylbenzoxazole, phenylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the desired temperature, pressure, and pH levels. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the phenyl or benzoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the aromatic rings.
Aplicaciones Científicas De Investigación
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The benzoxazole ring can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to its specific combination of benzoxazole and phenoxyacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H24N2O3 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-15-10-18(4)24-22(11-15)27-25(30-24)19-6-5-7-20(13-19)26-23(28)14-29-21-9-8-16(2)17(3)12-21/h5-13H,14H2,1-4H3,(H,26,28) |
Clave InChI |
LUERFAHHABROHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)


![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)


![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)


propanedinitrile](/img/structure/B12584108.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
